molecular formula C18H36N4O11 B1247911 Nebramycin III CAS No. 31077-70-0

Nebramycin III

カタログ番号 B1247911
CAS番号: 31077-70-0
分子量: 484.5 g/mol
InChIキー: MOWMHIINUAQFMU-DNBVWFFRSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3''-deamino-3''-hydroxykanamycin B is a kanamycin that is kanamycin B in which the 3''-amino group has been replaced by a hydroxy group. It derives from a kanamycin B. It is a conjugate base of a 3''-deamino-3''-hydroxykanamycin B(4+).

科学的研究の応用

Pharmacokinetics and Bioavailability

  • Nebramycin III, as part of the tobramycin complex, has been studied for its pharmacokinetics and bioavailability, particularly in cystic fibrosis patients. A study conducted by Geller et al. (2002) focused on the pharmacokinetics of aerosolized tobramycin, demonstrating its effective delivery and reduced potential for systemic toxicity in patients with cystic fibrosis (Geller et al., 2002).

Treatment Efficacy

  • Smyth et al. (2005) investigated the efficacy of once versus three-times daily regimens of tobramycin for pulmonary exacerbations of cystic fibrosis. This study found that intravenous tobramycin has equal efficacy whether given once or three times daily for pulmonary exacerbations, indicating flexible dosing options (Smyth et al., 2005).

Mitochondrial Complex Inhibition

  • Research by Pereira et al. (2013) highlights the role of mitochondrial complex III inhibition in maintaining embryonic stem cell pluripotency and affecting neuronal differentiation, providing insights into the broader applications of nebramycin III in stem cell research and neuroscience (Pereira et al., 2013).

Biopharmaceutical Characterization

  • A study by Marchand et al. (2014) focused on the biopharmaceutical characteristics of nebulized antimicrobial agents like tobramycin in rats, offering important insights into the efficient delivery and high therapeutic potential of aerosolized forms of the drug (Marchand et al., 2014).

Isolation and Biosynthesis

  • Research by Nogovitsyna et al. (2004) developed new technology for the isolation of nebramycin complex antibiotics, enhancing the yield and efficiency of production, which is crucial for its broader scientific applications (Nogovitsyna et al., 2004).
  • Todorov et al. (2008) studied the regulation of nebramycin biosynthesis by inorganic phosphate, which is pivotal in understanding and optimizing the production of this antibiotic complex (Todorov et al., 2008).

Electrospray Ionization Studies

  • Electrospray ionization tandem mass spectrometric studies have been conducted on metal complexes with tobramycin, expanding our understanding of its interaction with various ions and its potential application in treating bacterial infections (Sekar et al., 2013).

特性

CAS番号

31077-70-0

製品名

Nebramycin III

分子式

C18H36N4O11

分子量

484.5 g/mol

IUPAC名

(2S,3R,4S,5S,6R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H36N4O11/c19-2-6-9(24)11(26)8(22)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)12(27)10(25)7(3-23)31-18/h4-18,23-29H,1-3,19-22H2/t4-,5+,6+,7+,8+,9+,10+,11+,12-,13+,14-,15+,16-,17+,18+/m0/s1

InChIキー

MOWMHIINUAQFMU-DNBVWFFRSA-N

異性体SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N

SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CN)O)O)N)N

正規SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CN)O)O)N)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。